BenchChemオンラインストアへようこそ!

2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate

Mitochondrial Transport Enzyme Inhibition Fatty Acid Oxidation

Why choose this compound? Decanoylcarnitine is a medium-chain acylcarnitine with uniquely high potency for inhibiting carnitine-acylcarnitine translocase (CACT; IC50 ~5 µM), making it the optimal chemical probe for dissecting the CPT system. Its high diagnostic accuracy (AUC 0.988) for Hypo-Pit and strong association with cardioembolic stroke (OR=2.839, HR=3.767) establish it as an essential reference standard for clinical LC-MS/MS assay development and metabolomic biomarker validation. A C10 standard is critical for optimizing butan-1-ol extraction protocols for the C8-C12 acylcarnitine fraction.

Molecular Formula C17H33NO4
Molecular Weight 315.4 g/mol
CAS No. 1492-27-9
Cat. No. B1670086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate
CAS1492-27-9
Synonymsdecanoylcarnitine
decanoylcarnitine, (+-)-isomer
decanoylcarnitine, (R)-isomer
decanoylcarnitine, (S)-isome
Molecular FormulaC17H33NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)C(C(C[N+](C)(C)C)O)C(=O)[O-]
InChIInChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3
InChIKeyQDFUGZFFTZZWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate (Decanoylcarnitine, CAS 1492-27-9): A C10 Medium-Chain Acylcarnitine for Metabolic and Biomarker Research


2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate, also known as Decanoylcarnitine, is an O-acylcarnitine compound with a C10 acyl chain [1]. It is an endogenous metabolite involved in fatty acid beta-oxidation, functioning as a transport intermediate across the inner mitochondrial membrane [2]. As a medium-chain acylcarnitine, it has distinct biochemical and physicochemical properties from short-chain and long-chain homologs, making it a specific target for metabolomics, enzyme inhibition studies, and biomarker validation [3].

Why a C10 Acylcarnitine Cannot Be Replaced by a Generic In-Class Alternative


Medium-chain acylcarnitines are not a homogeneous group; their specific acyl chain length dictates their interaction with key metabolic enzymes and their utility as diagnostic markers. Substituting decanoylcarnitine (C10) with a seemingly similar in-class compound like octanoylcarnitine (C8) or hexanoylcarnitine (C6) leads to profound differences in biological activity. For instance, the potency of inhibition on the carnitine-acylcarnitine translocase (CACT) varies by orders of magnitude based on chain length [1]. Furthermore, disease-specific diagnostic ratios, such as the C14:1 to C10 ratio for reducing false positives in newborn screening, rely on the precise measurement of the C10 compound [2]. Using a different chain length in such a protocol would invalidate the established clinical cutoff and render the assay ineffective.

Decanoylcarnitine (CAS 1492-27-9) Quantitative Evidence Guide: Head-to-Head Performance Data


CACT Inhibitory Potency: (+)-Decanoylcarnitine vs. Hexanoyl and Octanoyl Homologs

(+)-Decanoylcarnitine demonstrates 40-fold greater potency as an inhibitor of carnitine-acylcarnitine translocase (CACT) compared to its C6 homolog. This direct head-to-head comparison in a rat liver mitochondrial assay shows that the C10 chain length is optimal for this specific inhibitory activity, far surpassing the C6 compound and being significantly more potent than the C8 and C16 compounds [1].

Mitochondrial Transport Enzyme Inhibition Fatty Acid Oxidation

Superior Diagnostic Utility: Decanoylcarnitine/Carnitine Ratio for Hypopituitarism (Hypo-Pit)

In a clinical metabolomics study of Hypo-Pit patients, the ratio of decanoylcarnitine to free carnitine was identified as a diagnostic biomarker with an Area Under the Curve (AUC) of 0.988, outperforming the creatine/creatinine ratio (AUC 0.976) in the same study [1]. This establishes a quantitative performance metric for this specific compound in a diagnostic context.

Clinical Metabolomics Endocrinology Biomarker Discovery

Clinical Biomarker Specificity: Decanoylcarnitine as an Independent Predictor of Cardioembolic Stroke

Elevated levels of decanoylcarnitine were independently associated with both the diagnosis of cardioembolic stroke (CE) and the risk of recurrence. Quantitative analysis showed an odds ratio (OR) of 2.839 for CE diagnosis and a hazard ratio (HR) of 3.767 for stroke recurrence [1]. This provides a quantifiable measure of the compound's utility as a specific and clinically relevant biomarker compared to a non-CE or control baseline.

Cardiology Stroke Prognostic Biomarkers

Analytical Extraction Efficiency: Chain Length Determines Optimal Method

The extraction efficiency of acylcarnitines from urine is highly dependent on acyl chain length and the chosen method. For compounds with chain lengths C8 to C12, which includes decanoylcarnitine, solvent extraction from carefully acidified urine with butan-1-ol is the superior method. In contrast, ion-exchange is recommended for shorter chains (C2-C8), and hexan-2-ol extraction for longer chains (C10-C18) [1]. This provides a clear, actionable reason for why decanoylcarnitine must be handled differently than its in-class counterparts during sample preparation.

Analytical Chemistry Sample Preparation Metabolomics

Physiological Baseline Quantification: Urinary Concentration in Healthy Populations

Establishing a baseline reference range is essential for any biomarker or endogenous compound. In a healthy newborn female population, the urinary concentration of decanoylcarnitine was quantified as a median of 0.06 µmol/mmol creatinine, with a range of 0.04-0.14 µmol/mmol creatinine [1]. This quantitative baseline allows researchers to define what constitutes an elevated or decreased level in disease states, which is impossible without a known, precise reference.

Endogenous Metabolite Reference Ranges Clinical Chemistry

Validated Application Scenarios for 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate (Decanoylcarnitine)


1. Mitochondrial Research: Investigating Fatty Acid Transport Mechanisms

Based on its uniquely high potency for inhibiting CACT (IC50 ~5 µM) relative to other acylcarnitines, this compound is the optimal choice for in vitro studies of mitochondrial fatty acid transport. It can be used as a specific chemical probe to dissect the CACT component of the carnitine palmitoyltransferase (CPT) system in rat liver mitochondria or similar models, providing clearer results than using a less potent inhibitor like octanoylcarnitine or palmitoylcarnitine [1].

2. Clinical Diagnostics Development: Validating Hypopituitarism Assays

For clinical labs and diagnostic developers, the high diagnostic accuracy (AUC 0.988) of the decanoylcarnitine/carnitine ratio for Hypo-Pit justifies its use as a standard reference material for developing and validating high-sensitivity LC-MS/MS assays. The compound can serve as a calibrant or internal standard for quantifying this specific ratio in patient plasma, enabling the creation of a robust, non-invasive diagnostic test [1].

3. Cardiovascular Biomarker Research: Risk Stratification for Stroke Recurrence

The statistically significant association of elevated decanoylcarnitine with both CE stroke diagnosis (OR=2.839) and recurrence (HR=3.767) positions this compound as a key analyte for inclusion in metabolomic panels. Research groups investigating stroke etiology or developing prognostic tests should prioritize its quantitative measurement to validate its utility in risk stratification models for cardioembolic stroke patients [1].

4. Analytical Method Development: Optimizing Acylcarnitine Sample Prep

Analytical service providers or core metabolomics facilities developing standardized protocols for urinary acylcarnitine profiling can use this compound as a representative C10 standard to validate and optimize the butan-1-ol solvent extraction method. This ensures maximum recovery and reproducibility for the C8-C12 acylcarnitine fraction, a critical step for generating high-quality data in clinical and preclinical studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Hydroxy-2-trimethylazaniumylethyl)-3-oxododecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.